N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, also known as Mps1-IN-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. This compound selectively inhibits the activity of the Mps1 kinase, which plays a crucial role in the regulation of the spindle assembly checkpoint during cell division.
Scientific Research Applications
Leukemia Treatment
This compound is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, enzymes that can promote the growth of cancer cells . Therefore, “Oprea1_265296” could potentially be used in the treatment of leukemia.
Tyrosine Kinase Inhibition
Tyrosine kinases play significant roles in cell signaling and regulation of cell functions such as growth, differentiation, metabolism, and apoptosis . Abnormalities in tyrosine kinase function can lead to diseases such as cancer . As a potential tyrosine kinase inhibitor, “Oprea1_265296” could be used in research related to these diseases.
Anti-Angiogenic Activity
A series of novel compounds similar to “Oprea1_265296” have shown significant anti-angiogenic activity . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer . Therefore, “Oprea1_265296” could potentially be used in cancer treatment research focusing on the inhibition of angiogenesis.
DNA Cleavage Studies
The same series of compounds have also exhibited differential migration and band intensities in DNA binding/cleavage assays . This suggests that “Oprea1_265296” could be used in research related to DNA cleavage, which is important in the study of genetic diseases and cancer .
Drug Design and Development
Given its structural similarity to known therapeutic agents and its potential biological activities, “Oprea1_265296” could be used in the design and development of new drugs. It could serve as a lead compound in the synthesis of novel therapeutic agents .
Structural Studies
The structural characterization of “Oprea1_265296” and similar compounds can provide valuable insights into their conformation and intermolecular interactions . These insights can be useful in various fields of research, including medicinal chemistry, drug design, and molecular biology .
properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-13-10-11-22-21(23-13)25-31(28,29)15-8-6-14(7-9-15)24-20(27)19-12-17(26)16-4-2-3-5-18(16)30-19/h2-12H,1H3,(H,24,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZSTCTWSQCPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide |
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